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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis

pathway of green leaf volatiles (GLVs). It is designed to serve as a valuable resource for

researchers, scientists, and professionals in drug development by detailing the enzymatic

reactions, quantitative data, experimental protocols, and signaling pathways involved in the

production of these important plant-derived compounds.

Introduction to Green Leaf Volatiles
Green leaf volatiles (GLVs) are a group of C6 and C9 aldehydes, alcohols, and their esters that

are responsible for the characteristic smell of freshly cut grass and green leaves.[1][2][3] These

compounds are rapidly synthesized by plants in response to biotic and abiotic stresses, such

as herbivory, pathogen attack, and mechanical damage.[3] GLVs play crucial roles in plant

defense, acting as direct deterrents to herbivores and pathogens, as well as indirect defense

signals that attract natural enemies of herbivores.[3] Furthermore, they are involved in plant-

plant communication, priming neighboring plants for an impending threat. Given their biological

activities, there is growing interest in understanding and harnessing the GLV biosynthesis

pathway for applications in agriculture and medicine.

The Core Biosynthesis Pathway
The biosynthesis of GLVs originates from the oxylipin pathway, starting with the release of

polyunsaturated fatty acids from plant cell membranes. The core pathway involves a three-step
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enzymatic cascade catalyzed by lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol

dehydrogenase (ADH).

Step 1: Lipoxygenase (LOX) Catalyzed Oxygenation
The first committed step in GLV biosynthesis is the oxygenation of C18 polyunsaturated fatty

acids, primarily linoleic acid (18:2) and α-linolenic acid (18:3), by lipoxygenase (LOX).[4] LOX is

a non-heme iron-containing dioxygenase that introduces a hydroperoxy group at either the C-9

or C-13 position of the fatty acid backbone, leading to the formation of 9-hydroperoxides (9-

HPODs, 9-HPOTs) or 13-hydroperoxides (13-HPODs, 13-HPOTs).[4] The regiospecificity of

LOX determines the subsequent C6 or C9 volatiles produced.

Step 2: Hydroperoxide Lyase (HPL) Catalyzed Cleavage
The hydroperoxide products of the LOX reaction are then cleaved by hydroperoxide lyase

(HPL), a cytochrome P450 enzyme (CYP74B or CYP74C).[5] HPL cleaves the carbon-carbon

bond adjacent to the hydroperoxy group. Cleavage of 13-hydroperoxides yields C6 aldehydes,

such as (Z)-3-hexenal from 13-HPOT and hexanal from 13-HPOD. Cleavage of 9-

hydroperoxides results in the formation of C9 aldehydes.[6]

Step 3: Modification of Aldehydes
The C6 aldehydes produced by HPL can undergo further modifications. (Z)-3-hexenal can be

isomerized to the more stable (E)-2-hexenal, a reaction that can occur spontaneously or be

catalyzed by an isomerase. These aldehydes can then be reduced to their corresponding

alcohols, (Z)-3-hexenol and (E)-2-hexenol, by the action of alcohol dehydrogenase (ADH).[1]

Finally, these alcohols can be esterified by acetyl-CoA synthetase to form acetates, such as

(Z)-3-hexenyl acetate.

Quantitative Data
The following tables summarize key quantitative data related to the enzymes and products of

the GLV biosynthesis pathway.

Table 1: Kinetic Parameters of Key Enzymes in the GLV Pathway
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Enzyme
Plant
Source

Substrate Km (µM)

Vmax
(nmol/mi
n/mg
protein)

Optimal
pH

Optimal
Temperat
ure (°C)

Lipoxygen

ase (LOX)
Soybean

Linoleic

Acid
7.7 - 20.7 8.3 - 30.0 9.0 20 - 45

Lipoxygen

ase (LOX)
Cucumber

α-Linolenic

Acid
- - 7.5 -

Lipoxygen

ase (LOX)

Durum

Wheat

Linoleic

Acid
- - 6.5 25

Hydropero

xide Lyase

(HPL)

Mint

13(S)-

hydroperox

y-linoleic

acid

- - 7.0 15

Hydropero

xide Lyase

(HPL)

Soybean 13S-HPOD - - - -

Alcohol

Dehydroge

nase

(ADH)

Acinetobac

ter sp.

Hexadecan

ol
1.6 - 2.8 - - -

Aldehyde

Dehydroge

nase

(ALDH)

Banana Butanal 250 - 8.8 35

Hexenal

Reductase

Arabidopsi

s thaliana

(Z)-3-

hexenal
32.7 - - -

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: Yield of Major Green Leaf Volatiles in Different Plant Species upon Mechanical

Damage
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Plant
Species

(Z)-3-
Hexenal
(ng/g FW)

(E)-2-
Hexenal
(ng/g FW)

n-Hexanal
(ng/g FW)

(Z)-3-
Hexenol
(ng/g FW)

(Z)-3-
Hexenyl
acetate
(ng/g FW)

Arabidopsis

thaliana (Ler)
Trace - - 188 ± 72 342.4 ± 180

Selaginella

moellendorffii

Increased

significantly

Increased

significantly

Increased

significantly
- -

Tomato
High

emissions
- - - -

Sunflower
High

emissions
- - - -

Note: FW denotes fresh weight. Yields can vary significantly based on the type and extent of

damage, as well as environmental conditions.[2][7][8]

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the GLV

biosynthesis pathway.

Lipoxygenase (LOX) Activity Assay
(Spectrophotometric)
This protocol is adapted from the method described by Axelrod et al. (1981).[9]

Principle: LOX activity is determined by measuring the increase in absorbance at 234 nm,

which corresponds to the formation of conjugated dienes in the hydroperoxide products.

Reagents:

50 mM Phosphate buffer, pH 6.0

10 mM Sodium linoleate stock solution (prepare fresh)
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Plant extract containing LOX

Procedure:

Prepare the reaction mixture in a 1.5 mL microtube:

1000 µL of 50 mM Phosphate buffer, pH 6.0

10 µL of 10 mM Sodium linoleate stock solution

Prepare a blank by adding 1002 µL of phosphate buffer and 10 µL of the substrate stock

solution.

Zero the spectrophotometer at 234 nm using the blank.

Initiate the reaction by adding 2 µL of the plant extract to the reaction mixture.

Immediately mix by inversion and transfer to a suitable cuvette.

Monitor the increase in absorbance at 234 nm for 120 seconds, recording readings at regular

intervals (e.g., every 15 seconds).

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time

plot using the molar extinction coefficient for the hydroperoxide product (ε = 25,000

M⁻¹cm⁻¹).

Hydroperoxide Lyase (HPL) Activity Assay
(Spectrophotometric)
Principle: HPL activity is measured by monitoring the decrease in absorbance at 234 nm, which

results from the cleavage of the conjugated diene system in the fatty acid hydroperoxide

substrate.

Reagents:

50 mM Sodium phosphate buffer, pH 7.5

Fatty acid hydroperoxide substrate (e.g., 13-HPOT) solution
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Plant extract or purified HPL

Procedure:

Prepare the reaction mixture in a cuvette:

Appropriate volume of 50 mM sodium phosphate buffer, pH 7.5

Plant extract or purified HPL

Initiate the reaction by adding a known concentration of the hydroperoxide substrate.

Immediately monitor the decrease in absorbance at 234 nm over time.

Calculate the rate of substrate consumption from the linear portion of the absorbance vs.

time plot.

Alcohol Dehydrogenase (ADH) Activity Assay
(Spectrophotometric)
This protocol is a general method for measuring ADH activity.

Principle: ADH activity is determined by monitoring the increase in absorbance at 340 nm,

corresponding to the reduction of NAD⁺ to NADH during the oxidation of an alcohol to an

aldehyde.

Reagents:

0.1 M Pyrophosphate buffer, pH 8.5

Ethanol solution (or other alcohol substrate, e.g., hexenol)

0.025 M NAD⁺ solution

Enzyme solution (plant extract or purified ADH)

Procedure:
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Set the spectrophotometer to 340 nm and 25°C.

In a cuvette, mix:

1.5 mL of 0.1 M Pyrophosphate buffer

0.5 mL of the alcohol substrate solution

1.0 mL of 0.025 M NAD⁺ solution

Incubate the mixture in the spectrophotometer for 3-4 minutes to reach thermal equilibrium

and establish a blank rate.

Initiate the reaction by adding 0.1 mL of the appropriately diluted enzyme solution.

Record the absorbance at 340 nm for 3-4 minutes.

Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of

the curve. One unit of ADH activity is defined as the amount of enzyme that reduces one

micromole of NAD⁺ per minute.[10]

GC-MS Analysis of Green Leaf Volatiles
Principle: Gas chromatography-mass spectrometry (GC-MS) is used to separate and identify

the volatile compounds produced by plants.

Sample Preparation:

Collect plant material (e.g., leaves) and subject it to mechanical damage to induce GLV

production.

Volatiles can be collected using headspace solid-phase microextraction (SPME) or by

solvent extraction (e.g., with n-hexane).

GC-MS Parameters (Example):

GC System: Agilent 7890A GC

MS System: Agilent 5975C MS
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Column: HP-5 MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness)

Carrier Gas: Helium at a constant flow rate of 1 mL/min

Injection Volume: 1 µL

Inlet Temperature: 250°C

Oven Temperature Program:

Initial temperature: 50°C for 2 min

Ramp 1: 5°C/min to 180°C

Ramp 2: 20°C/min to 270°C

Hold at 270°C for 5 min

MS Parameters:

Ion Source: Electron Impact (EI)

Ion Source Temperature: 230°C

Mass Range: m/z 35-550

Data Analysis: Identify the compounds by comparing their mass spectra with libraries such as

NIST and Wiley, and by comparing their retention indices with those of authentic standards.

Signaling Pathways and Experimental Workflows
The biosynthesis of GLVs is tightly regulated and integrated with other plant defense signaling

pathways. The following diagrams, created using the DOT language, illustrate the core

biosynthetic pathway and a typical experimental workflow for its study.
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Typical experimental workflow for studying GLV biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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